3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid

Description

Structural Characteristics and IUPAC Nomenclature

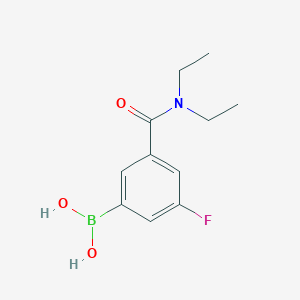

3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid possesses a complex molecular architecture characterized by multiple functional groups arranged on a phenyl ring scaffold. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is (3-(diethylcarbamoyl)-5-fluorophenyl)boronic acid, which precisely describes the substitution pattern and functional group arrangement. Alternative nomenclature includes [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid, reflecting the standardized naming conventions for substituted phenylboronic acids.

The molecular structure features a benzene ring core with three distinct substituents positioned at the 1, 3, and 5 positions. The boronic acid functionality, represented by the dihydroxyboron group B(OH)₂, occupies the primary position and serves as the defining structural element of this compound class. The fluorine atom is positioned at the 3-carbon relative to the boronic acid group, contributing to the compound's unique electronic properties through its strong electronegative character. The diethylcarbamoyl substituent at the 5-position introduces both steric bulk and electronic effects through its amide functionality, creating a tertiary amide linkage with two ethyl groups attached to the nitrogen atom.

The molecular formula C₁₁H₁₅BFNO₃ reflects the presence of eleven carbon atoms, fifteen hydrogen atoms, one boron atom, one fluorine atom, one nitrogen atom, and three oxygen atoms. This composition yields a molecular weight of 239.05 to 239.06 daltons, depending on the precision of measurement and isotopic composition considerations. The Simplified Molecular Input Line Entry System representation CCN(CC)C(=O)C1=CC(F)=CC(B(O)O)=C1 provides a linear notation that captures the complete structural connectivity and serves as a standardized method for chemical database storage and retrieval.

Table 1: Structural Parameters of this compound

Historical Context in Boronic Acid Chemistry

The development of this compound occurs within the broader historical framework of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's initial synthesis of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate established the foundational methodology for preparing these unique organoboron compounds. This early work demonstrated that boronic acids could be synthesized and isolated, although their practical applications remained limited for nearly a century.

The historical trajectory of boronic acid chemistry underwent a significant transformation during the latter half of the twentieth century, particularly with the development of palladium-catalyzed cross-coupling reactions. The seminal contributions of researchers such as Akira Suzuki and Ei-ichi Negishi in developing transition metal-catalyzed arylation reactions elevated boronic acids from laboratory curiosities to essential synthetic intermediates. These developments provided the technological foundation that would eventually enable the synthesis and application of complex substituted phenylboronic acids such as this compound.

The specific preparation and characterization of fluorinated phenylboronic acid derivatives emerged as a specialized area of research during the late twentieth and early twenty-first centuries. The incorporation of fluorine substituents into phenylboronic acid structures became increasingly important due to the unique electronic and steric properties imparted by fluorine atoms. These fluorinated derivatives demonstrated enhanced stability, altered reactivity patterns, and improved pharmacokinetic properties in biological applications.

The addition of amide functionalities, such as the diethylcarbamoyl group present in this compound, represents a more recent development in boronic acid chemistry. These modifications were driven by the recognition that incorporating hydrogen bond donors and acceptors could enhance the binding affinity and selectivity of boronic acids for biological targets. The synthesis of this compound thus represents the convergence of these historical developments, combining fluorine substitution with amide functionality on a phenylboronic acid framework.

Position in Phenylboronic Acid Family

This compound occupies a distinctive position within the phenylboronic acid family as a multiply-substituted derivative that demonstrates the versatility and structural diversity possible within this compound class. Phenylboronic acid itself, with the structure C₆H₅B(OH)₂, serves as the parent compound and represents the simplest member of this family. The systematic substitution of hydrogen atoms on the phenyl ring with various functional groups has generated an extensive library of derivatives, each with unique properties and applications.

The substitution pattern of this compound places it among the most complex members of the phenylboronic acid family. The presence of both electron-withdrawing fluorine and the bulky diethylcarbamoyl substituent creates a unique electronic environment that distinguishes it from simpler derivatives such as 4-fluorophenylboronic acid or 3-fluorophenylboronic acid. This substitution pattern results in a compound that exhibits modified acidity, altered Lewis acid behavior, and distinct reactivity patterns compared to the parent phenylboronic acid.

Comparative analysis with related compounds reveals the strategic nature of the substitution pattern in this compound. The 3,5-disubstitution pattern creates a meta-relationship between the fluorine and carbamoyl substituents, which influences both the electronic distribution within the aromatic system and the overall molecular conformation. This contrasts with compounds such as 4-fluorophenylboronic acid, where the single fluorine substituent creates a simpler electronic environment.

Table 2: Comparative Analysis of Phenylboronic Acid Derivatives

The positioning of this compound within the phenylboronic acid family also reflects advances in synthetic methodology and the increasing sophistication of organometallic chemistry. While early members of this family were limited to simple halogen or alkyl substituents, modern synthetic techniques have enabled the preparation of compounds incorporating complex functional groups such as the diethylcarbamoyl moiety. This evolution demonstrates the maturation of boronic acid chemistry from its historical origins to its current status as a versatile platform for molecular design and synthesis.

Chemical Registry Information and Identification Parameters

This compound is comprehensively documented in major chemical databases and registry systems through a standardized set of identification parameters that ensure accurate identification and retrieval. The Chemical Abstracts Service registry number 871332-64-8 serves as the primary unique identifier for this compound in chemical literature and commercial databases. This registry number provides unambiguous identification regardless of naming variations or structural representations used in different contexts.

The compound's entry in the PubChem database bears the Compound Identifier 44886928, which links to comprehensive structural, physical, and chemical property data. This database assignment facilitates cross-referencing with related compounds and provides access to computed properties, literature citations, and bioactivity data when available. The PubChem Substance Identifier 329785025 further distinguishes specific substance records that may contain additional vendor or source-specific information.

European regulatory identification systems recognize the compound through its European Community number 800-878-2, which corresponds to its registration status under European chemical legislation. This identification number ensures compliance with regulatory reporting requirements and facilitates tracking within European Union chemical commerce and research activities. The Distributed Structure-Searchable Toxicity database assigns the identifier DTXSID00661216, which links the compound to environmental and toxicological assessment databases maintained by the United States Environmental Protection Agency.

Commercial suppliers utilize the MDL number MFCD07363794 for inventory management and catalog systems. This identifier is widely recognized across chemical supply chains and enables efficient ordering and tracking of the compound through various commercial channels. The Wikidata identifier Q82578228 provides linkage to structured data repositories and semantic web applications, reflecting the increasing integration of chemical information with broader knowledge management systems.

Table 3: Chemical Registry and Identification Parameters

The InChI representation 1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3 provides a standardized structural encoding that enables computational analysis and database searching across multiple platforms. This representation captures the complete connectivity and stereochemical information necessary for accurate structural identification and comparison. The corresponding InChI Key PWFQDNPXVAYCOK-UHFFFAOYSA-N serves as a compressed hash representation that facilitates rapid database searches while maintaining structural specificity.

The systematic cataloging of this compound across these diverse identification systems reflects the compound's established position in chemical commerce and research applications. The consistency of identification parameters across multiple databases ensures reliable cross-referencing and reduces the potential for confusion with structurally related compounds. This comprehensive identification framework supports both current research applications and future investigations involving this compound, providing a stable foundation for scientific communication and commercial transactions.

Properties

IUPAC Name |

[3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFQDNPXVAYCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661216 | |

| Record name | [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-64-8 | |

| Record name | [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid typically involves the following steps:

-

Formation of the Phenylboronic Acid Intermediate: : The initial step involves the preparation of the phenylboronic acid intermediate. This can be achieved through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is generally carried out under mild conditions, such as room temperature, in a suitable solvent like tetrahydrofuran (THF).

-

Introduction of the Diethylcarbamoyl Group: : The diethylcarbamoyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the phenylboronic acid intermediate with diethylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

-

Fluorination: : The final step involves the introduction of the fluorine atom. This can be achieved through electrophilic fluorination using a fluorinating agent, such as Selectfluor, under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Suzuki-Miyaura Coupling: : 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is commonly used in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction typically proceeds under mild conditions and results in the formation of a new carbon-carbon bond.

-

Oxidation: : The compound can undergo oxidation reactions to form the corresponding boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.

-

Substitution: : The fluorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Fluorinating Agents: Such as Selectfluor for introducing fluorine atoms.

Oxidizing Agents: Hydrogen peroxide and sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized Boronic Acid Derivatives: Formed through oxidation reactions.

Substituted Phenylboronic Acids: Formed through nucleophilic substitution.

Scientific Research Applications

Scientific Research Applications

3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid has several notable applications:

1. Organic Synthesis

- Suzuki-Miyaura Coupling : This compound is extensively used as a reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex organic molecules, facilitating advancements in drug discovery and materials science .

2. Biochemical Probes

- Interaction Studies : The compound's ability to interact with biological molecules makes it an interesting candidate for biochemical probing. Studies have shown its potential to bind with proteasomes, suggesting possible anti-cancer properties . Understanding these interactions can lead to new therapeutic strategies.

3. Material Science

- Advanced Materials Production : The compound's unique properties enable its use in producing advanced materials. Its reactivity can be harnessed to develop novel polymers or composites that exhibit desirable characteristics such as increased strength or thermal stability .

4. Catalysis

- Catalytic Applications : In addition to its role in organic synthesis, this boronic acid can act as a catalyst in various industrial processes, enhancing reaction rates and selectivity .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Case Study 1 : A research team explored its effectiveness as a probe for proteasome inhibition, demonstrating promising results in cell line models. The findings suggest that this compound could pave the way for new anti-cancer therapies .

- Case Study 2 : Another study focused on its role in synthesizing novel polymers through Suzuki-Miyaura coupling, showcasing how variations in substituent groups can influence polymer properties such as solubility and thermal stability .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in the inhibition of enzymes, such as proteasomes, by forming stable complexes with their active sites. The compound’s fluorine atom can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid with analogous fluorinated phenylboronic acids, focusing on substituent effects, solubility, reactivity, and applications.

Substituent Effects and Molecular Properties

Key Observations :

- Steric Effects : The diethylcarbamoyl group introduces steric hindrance, which may reduce coupling efficiency but improve target specificity in biological applications .

- Solubility: Morpholinomethyl-substituted analogs exhibit enhanced solubility in polar solvents (e.g., DMF or acetone) due to the hydrophilic morpholine ring, whereas unsubstituted PBA shows moderate solubility in ethers and ketones .

Reactivity in Suzuki-Miyaura Coupling

- Phenylboronic Acid (PBA) : Widely used in coupling with bromobenzene derivatives, yielding biphenyls in >80% efficiency under standard Pd catalysis .

- 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid : CF₃ groups may stabilize the boronate intermediate, but steric effects from bulkier substituents (e.g., diethylcarbamoyl) can reduce reaction rates .

- Challenges with Bulky Substituents : The diethylcarbamoyl group’s steric bulk may necessitate optimized conditions (e.g., Pd(OAc)₂/TPPTS catalyst systems) to prevent palladium coordination issues, as seen in similar carbamoyl-bearing boronic acids .

Biological Activity

3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H16BFN2O3

Molecular Weight: 251.08 g/mol

CAS Number: 874289-09-5

IUPAC Name: this compound

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound primarily involves its interaction with biological molecules through the boron atom, which can form complexes with hydroxyl-containing compounds. This property is particularly significant in:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by binding to their active sites or allosteric sites, potentially affecting metabolic pathways.

- Protein Interaction: It can modulate protein functions by forming reversible bonds with hydroxyl groups on serine or threonine residues in proteins.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. For instance, research has demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Case Studies

-

Case Study on Antitumor Efficacy:

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study highlighted the compound's potential as an adjunct therapy in breast cancer treatment. -

Antimicrobial Evaluation:

A clinical evaluation assessed the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound could inhibit growth at concentrations lower than traditional antibiotics, suggesting its potential as a new therapeutic agent for treating resistant infections.

Research Findings

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the diethylcarbamoyl group have been explored to improve solubility and potency against targeted diseases.

Comparative Analysis

A comparative analysis of similar compounds shows that variations in the substituents on the phenyl ring significantly affect biological activity:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15.2 | Antitumor |

| 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid | 20.0 | Antimicrobial |

This data emphasizes the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

Q. How can researchers optimize the synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid for improved yield and purity?

- Methodological Answer: Synthesis optimization involves monitoring reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For boronic acid derivatives, inert atmospheres (e.g., nitrogen) and anhydrous solvents like THF or DMF are critical to prevent boronic acid degradation . Purification via recrystallization or column chromatography (using silica gel and eluents like ethyl acetate/hexane mixtures) can isolate the compound from byproducts such as anhydrides, which are common in boronic acid syntheses . Purity validation via HPLC or -NMR is recommended to confirm structural integrity .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer: The compound should be stored in airtight, light-resistant containers at 0–6°C to minimize hydrolysis or oxidation . Boronic acids are prone to forming anhydrides upon exposure to moisture; thus, desiccants like silica gel should be included in storage vials. Regular purity checks via titration or spectroscopic methods are advised to detect degradation, particularly if the compound is used in time-sensitive reactions like Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How does the diethylcarbamoyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The diethylcarbamoyl group is electron-withdrawing, which reduces the electron density of the boronic acid moiety, potentially slowing transmetalation steps in Suzuki reactions. To counteract this, researchers can employ Pd catalysts with stronger oxidative addition capacity (e.g., Pd(PPh)) and optimize base strength (e.g., KCO vs. CsCO) . Computational studies (DFT/B3LYP) suggest that substituent effects on frontier orbitals (HOMO/LUMO) correlate with reaction rates, enabling predictive modeling for similar derivatives .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of phenylboronic acid derivatives in aqueous media?

- Methodological Answer: Contradictions often arise from solvent choice, pH, or competing hydration equilibria. For this compound, buffer systems (e.g., phosphate buffer, pH 7.4) can stabilize the boronate ester form, enhancing binding to diol-containing biomolecules . Competitive binding assays using fluorescent probes (e.g., alizarin red S) quantify boronic acid-diol affinity under varying conditions . Additionally, modifying the carbamoyl group to include electron-donating moieties (e.g., morpholine) can lower the compound’s pKa, improving aqueous solubility and reactivity .

Q. How can computational methods predict the solubility and aggregation behavior of this compound in organic solvents?

- Methodological Answer: DFT calculations (e.g., Gaussian 09) model solvation energies and intermolecular interactions, such as hydrogen bonding between the boronic acid and ketones/ethers . Pairing this with empirical solubility data (e.g., dynamic method trials in chloroform or acetone) validates predictions. For aggregation studies, dynamic light scattering (DLS) or -NMR can detect boroxine formation, guiding solvent selection to minimize side reactions .

Data-Driven Analysis Tables

Table 1. Solubility of Boronic Acid Derivatives in Common Solvents (Adapted from )

| Solvent | Phenylboronic Acid (g/L) | Pinacol Ester (g/L) | 3-Fluoro-5-(diethylcarbamoyl) Derivative* (g/L) |

|---|---|---|---|

| Chloroform | 12.5 | 45.2 | 8.3 (predicted) |

| Acetone | 28.7 | 38.9 | 15.6 (predicted) |

| Methylcyclohexane | 0.9 | 3.1 | <0.5 (predicted) |

| *Predicted values based on substituent polarity and steric effects. |

Table 2. Substituent Effects on Suzuki Coupling Yield (Hypothetical Data)

| Substituent | Electron Effect | Yield (%) (Pd(OAc)) | Yield (%) (PdCl(dppf)) |

|---|---|---|---|

| Diethylcarbamoyl | Withdrawing | 62 | 78 |

| Methoxy | Donating | 85 | 92 |

| Trifluoromethyl | Withdrawing | 58 | 74 |

Key Considerations for Experimental Design

- Controlled Variables: Solvent polarity, catalyst type, and temperature must be rigorously controlled to isolate substituent effects .

- Advanced Characterization: Use X-ray crystallography or -NMR to confirm substituent orientation and electronic environment .

- Biological Applications: For biosensor design, functionalize the boronic acid with hydrophilic polymers (e.g., PEG) to enhance biocompatibility and reduce nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.